A Comprehensive Technical Guide to 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS 1518097-59-0)
A Comprehensive Technical Guide to 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS 1518097-59-0)
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS: 1518097-59-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) scaffold is a privileged structure known to impart a range of biological activities.[1] This document consolidates available data on the compound's physicochemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, explores its chemical reactivity and derivatization potential, and outlines essential safety and handling protocols based on data from structurally related molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Molecular Identity and Physicochemical Properties
4-Chloro-1,2-oxazole-3-carboxylic acid is a specialized chemical intermediate. While extensive experimental data for this specific molecule is not publicly available, its core properties can be defined through supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1518097-59-0 | [2] |
| Molecular Formula | C₄H₂ClNO₃ | [2][3] |
| Molecular Weight | 147.51 g/mol | [2] |
| IUPAC Name | 4-chloro-1,2-oxazole-3-carboxylic acid | |
| Canonical SMILES | C1=C(C(=NO1)C(=O)O)Cl | [3] |
| InChI Key | WNXXPWSYKZNIKJ-UHFFFAOYSA-N | [3] |
| Description | A versatile small molecule scaffold.[2] | [2] |
| Purity | Typically available at ≥95% | [2] |
Predicted Mass Spectrometry Data
While experimental spectra are not published, computational tools provide predicted collision cross-section (CCS) values, which are crucial for mass spectrometry-based identification and analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 147.97960 | 121.7 |
| [M+Na]⁺ | 169.96154 | 132.2 |
| [M-H]⁻ | 145.96504 | 123.9 |
| [M+NH₄]⁺ | 165.00614 | 142.3 |
| Data sourced from PubChem predictions.[3] |
Synthesis and Mechanistic Considerations
A specific, published synthetic route for 4-Chloro-1,2-oxazole-3-carboxylic acid is not available. However, a plausible and efficient synthesis can be conceptualized based on established methodologies for creating substituted isoxazole rings. The following proposed workflow leverages a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol
This protocol is a conceptualization based on general synthetic methods for isoxazoles.[4]
Step 1 & 2: In Situ Generation and Cycloaddition
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Rationale: Ethyl propiolate is chosen as the dipolarophile because its alkyne and ester functionalities directly yield the desired isoxazole core with a carboxylic acid precursor at the 3-position. The in-situ generation of the highly reactive chloroformonitrile oxide from chloroacetonitrile minimizes handling of this unstable intermediate.
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Procedure:
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To a stirred solution of ethyl propiolate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add chloroacetonitrile (1.1 eq).
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Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS for the disappearance of ethyl propiolate.
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Upon completion, perform a liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 4-chloro-1,2-oxazole-3-carboxylate.
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Step 3: Saponification (Ester Hydrolysis)
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Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method to convert an ester to its corresponding carboxylic acid salt, which is then protonated to yield the final product.
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Procedure:
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Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
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Add sodium hydroxide (1.5 eq) and stir at 40-50 °C until the reaction is complete (monitored by TLC/LC-MS).
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Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.
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The product, 4-Chloro-1,2-oxazole-3-carboxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
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Dry the combined organic extracts and concentrate to yield the final product, which can be further purified by recrystallization.
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Chemical Reactivity and Applications in Drug Discovery
The title compound is a valuable building block due to its dual functionality and the inherent biological relevance of the isoxazole core.
Role as a Privileged Scaffold
The 1,2-oxazole (isoxazole) ring is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and potent biological activity. Structurally similar isoxazole compounds have demonstrated a wide array of pharmacological activities, including immunosuppressive, anti-inflammatory, and anti-proliferative effects in research models.[1] This makes 4-Chloro-1,2-oxazole-3-carboxylic acid an attractive starting point for developing new therapeutic agents.[1]
Key Derivatization Pathways
The molecule offers two primary sites for chemical modification: the carboxylic acid group and the chloro-substituent on the ring. This dual reactivity is highly valuable for creating libraries of compounds for high-throughput screening, such as in the construction of DNA-encoded chemical libraries.[1]
Caption: Primary derivatization pathways of the title compound.
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Carboxylic Acid Modification : The carboxylic acid moiety is readily converted into a variety of other functional groups.[1]
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Amide Formation: Condensation with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) is a robust method to generate a diverse library of amides. This is one of the most common reactions in drug discovery.
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Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) can produce corresponding esters, which can act as prodrugs or modulate solubility.
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Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing nature of the isoxazole ring can activate the C4-chloro substituent towards nucleophilic attack, allowing for the introduction of various functional groups like amines, thiols, or alkoxides.
Safety, Handling, and Storage
No specific toxicological data for 4-Chloro-1,2-oxazole-3-carboxylic acid has been published. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on safety data sheets for structurally analogous compounds like oxazole-4-carboxylic acid.[5]
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Hazard Classification (Assumed):
Personal Protective Equipment (PPE) and Handling
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Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[5]
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]
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Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is required.
First Aid Measures
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Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
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Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
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Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
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Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.
Storage and Incompatibilities
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Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[5]
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
4-Chloro-1,2-oxazole-3-carboxylic acid represents a highly functionalized and versatile building block for chemical synthesis and drug discovery. Its combination of a privileged isoxazole core and two distinct, reactive functional handles provides a robust platform for generating diverse molecular libraries. While specific experimental data on the compound is sparse, its properties and reactivity can be logically inferred from established chemical principles and data from related structures. Adherence to stringent safety protocols is mandatory when handling this compound. Its potential as a scaffold for novel therapeutics warrants further investigation and application by the scientific community.
References
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PubChemLite. (n.d.). 4-chloro-1,2-oxazole-3-carboxylic acid (C4H2ClNO3). Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). General synthesis of 4-isoxazolecarboxylic acids. Retrieved from [Link]
